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Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of therapeutic agents. The strategic functionalization of the quinoline ring system
allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet
under-documented derivative, 2-Chloro-4-methylquinolin-6-amine. Due to the scarcity of
direct experimental data for this compound, this document leverages established principles of
heterocyclic chemistry and draws authoritative data from closely related analogues to provide a
comprehensive technical overview. We will explore its core identifiers, predict its
physicochemical properties, propose a robust synthetic pathway, and discuss its potential
applications in drug discovery, grounded in the known bioactivities of similar quinoline
structures.

Core ldentifiers and Structural Elucidation

While a specific CAS number for 2-Chloro-4-methylquinolin-6-amine is not prominently listed
in major chemical databases as of this guide's publication, its molecular identity is
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unequivocally defined by its structure. Key identifiers have been computationally generated and
are available in databases such as PubChem.[1]

Table 1: Core Identifiers for 2-Chloro-4-methylquinolin-6-amine

Identifier Value Source

2-chloro-4-methylquinolin-6-

IUPAC Name ] PubChem[1]
amine

Molecular Formula C10H9oCIN2 PubChem[1]

Molecular Weight 192.65 g/mol (Calculated)

Monoisotopic Mass 192.04543 Da PubChem[1]

, CC1=CC(=NC2=C1C=C(C=C2

Canonical SMILES PubChem[1]
IN)CI
JBTRMRJZSPSSHU-

InChl Key PubChem[1]

UHFFFAOYSA-N

The structure features a quinoline core with three key substituents that dictate its chemical
behavior:

e Achloro group at the C2 position, which acts as a good leaving group for nucleophilic
substitution and enhances the molecule's lipophilicity.

o A methyl group at the C4 position (lepidine framewaork), which can influence metabolic
stability and steric interactions with biological targets.

e An amino group at the C6 position, a key functional group that can act as a hydrogen bond
donor and a site for further derivatization.

Physicochemical Properties: An Analog-Based
Prediction

Direct experimental data for 2-Chloro-4-methylquinolin-6-amine is sparse. However, we can
reliably predict its properties by analyzing well-characterized structural analogues, primarily 2-
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Chloro-4-methylquinoline (CAS: 634-47-9).[2][3][4]

Table 2: Comparison of Physicochemical Properties
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2-Chloro-4-

2-Chloro-4-

Rationale for

Property methylquinoline methylquinolin-6- L.
. . Prediction
(Analogue) amine (Predicted)
The target compound
CAS Number 634-47-9[3] Not Assigned is a less common
derivative.
White to off-white White to pale yellow The amino group may
Appearance _ _ _
crystals or powder[4] solid impart a slight color.
The introduction of the
polar amino group
allows for
intermolecular
Melting Point 55-58 °C[3] >150 °C (Estimated) hydrogen bonding,
significantly increasing
the melting point
compared to its non-
aminated counterpart.
Increased polarity and
N ) ] hydrogen bonding will
Boiling Point 296 °CJ[3] >300 °C (Estimated) .
elevate the boiling
point.
) The amino group
Soluble in polar ) )
_ increases polarity,
) ) organic solvents ) S
. Soluble in organic enhancing solubility in
Solubility (DMSO, DMF); )
solvents. ) ] polar solvents while
sparingly soluble in o o
retaining significant
water. .
organic character.
The quinoline nitrogen
) is weakly basic. The
) ~4-5 (Ring N), ~9-10 ) )
pKa Not available exocyclic amino group

(Amino N) (Estimated)

will have a pKa typical
for aromatic amines.
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Proposed Synthesis Pathway

The synthesis of 2-Chloro-4-methylquinolin-6-amine can be logically approached via a multi-
step sequence starting from a readily available substituted aniline. The renowned Friedlander
annulation provides a reliable method for constructing the quinoline core.[5]

Step-by-Step Experimental Protocol:

Step 1: Nitration of 4-methylacetanilide

o To a stirred solution of 4-methylacetanilide in concentrated sulfuric acid, cooled to 0°C, add a
mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature
below 10°C.

 After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

e Pour the reaction mixture onto crushed ice. The resulting precipitate, 4-methyl-3-
nitroacetanilide, is collected by vacuum filtration and washed with cold water until neutral.

Causality: This electrophilic aromatic substitution directs the nitro group ortho to the activating
acetamido group.

Step 2: Hydrolysis and Reduction to form 4-Methyl-3-nitroaniline

o Reflux the 4-methyl-3-nitroacetanilide from Step 1 in a solution of aqueous hydrochloric acid
for 4-6 hours to hydrolyze the acetamido group.

o Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-
nitroaniline.

o Collect the product by filtration. (Alternatively, a one-pot reduction/hydrolysis can be
performed).

Step 3: Friedlander Annulation to form 6-Nitro-4-methylquinolin-2(1H)-one

o Condense 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a catalyst such
as polyphosphoric acid (PPA) or Dowex-50 resin.
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» Heat the mixture at 120-140°C for several hours. The reaction proceeds via an initial Michael
addition followed by cyclization and dehydration.

e Cool the reaction and triturate with water to precipitate the quinolinone product.

Causality: The Friedlander synthesis is a classic and efficient method for constructing the
quinoline ring system from an ortho-aminoaryl ketone or aldehyde equivalent and a compound
containing an a-methylene ketone.[5]

Step 4: Chlorination to form 2-Chloro-4-methyl-6-nitroquinoline

o Reflux the 6-nitro-4-methylquinolin-2(1H)-one from Step 3 with phosphorus oxychloride
(POCIs), often with a catalytic amount of N,N-dimethylaniline, for 3-5 hours.[6]

o Carefully quench the reaction by pouring it into ice-water.
e The solid product is filtered, washed, and recrystallized.

Causality: POCIs is a standard and highly effective reagent for converting quinolinones and
pyridones into their corresponding chloro derivatives.

Step 5: Reduction of the Nitro Group

e To a solution of 2-Chloro-4-methyl-6-nitroquinoline in a solvent like ethanol or ethyl acetate,
add a reducing agent such as tin(ll) chloride (SnCl2) in concentrated HCI, or perform catalytic
hydrogenation using Hz gas with a Palladium-on-carbon (Pd/C) catalyst.

« Stir the reaction at room temperature until completion (monitored by TLC).

« After reduction, basify the reaction mixture to precipitate the final product, 2-Chloro-4-
methylquinolin-6-amine.

e The crude product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram
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Caption: Proposed five-step synthesis of 2-Chloro-4-methylquinolin-6-amine.
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Structural Verification and Analytical Protocols
Confirmation of the final product's identity and purity is paramount. The following analytical
techniques would be employed:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expect distinct signals for the aromatic protons on the quinoline ring, a singlet for
the methyl group (around 2.5 ppm), and a broad singlet for the -NHz protons (which may
shift depending on solvent and concentration).

o 13C NMR: The spectrum should show 10 distinct carbon signals, including characteristic
shifts for the carbon atoms attached to the chlorine and nitrogen atoms.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS) should confirm the molecular formula
C10HoCIN2 by matching the exact mass. The spectrum will exhibit a characteristic isotopic
pattern (M+ and M+2 peaks in a ~3:1 ratio) due to the presence of chlorine.

o Infrared (IR) Spectroscopy:

o Look for characteristic absorption bands corresponding to N-H stretching of the primary
amine (around 3300-3500 cm~1), C=C and C=N stretching in the aromatic region (1500-
1620 cm~1), and C-ClI stretching (typically below 800 cm~1).

Applications in Drug Discovery and Medicinal
Chemistry

The quinoline nucleus is a "privileged scaffold" in drug discovery.[7][8] The specific combination
of chloro, methyl, and amino groups on this scaffold suggests significant potential in several
therapeutic areas.

» Anticancer Potential: 4-aminoquinoline derivatives have demonstrated significant cytotoxic
effects against various cancer cell lines.[9] The 2-chloro substituent can serve as a handle
for further modification, allowing for the synthesis of compound libraries to screen for potent
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anticancer agents. The chlorine atom itself can enhance membrane permeability and
metabolic stability.[10]

o Antimalarial Research: The 4-aminoquinoline core is famously found in the antimalarial drug
chloroquine.[11] While resistance is an issue, the quinoline scaffold remains a critical starting
point for developing new antimalarials. The 6-amino group could modulate activity and
potentially overcome resistance mechanisms.

» Kinase Inhibition: Many quinoline-based molecules are known to be kinase inhibitors, a
major class of anticancer drugs. The N-H group of the amine can act as a crucial hydrogen
bond donor in the hinge region of a kinase active site.

Logical Relationship Diagram

Quinoline Scaffold

is parent of is parent of

2-Chloro-4-methylquinoline
(Precursor Analogue)

4-Aminoquinoline Derivatives
(Bioactivity Analogue)

informs properties of informs properties of

2-Chloro-4-methylquinolin-6-amine
(Target Compound)

__________________

Antimalarial Drugs

Anticancer Agents Kinase Inhibitors
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Caption: Relationship between the target compound and its guiding analogues.

Safety and Handling

While specific toxicity data for 2-Chloro-4-methylquinolin-6-amine is unavailable, data from
its analogues suggests that it should be handled with care. 2-Chloro-4-methylquinoline is
classified as an irritant, causing skin and serious eye irritation, and may cause respiratory
irritation.[2][3] Similar precautions should be taken for the 6-amino derivative.

o Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a
lab coat.

« Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors.

o Storage: Store in a cool, dry place away from incompatible materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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